molecular formula C17H12ClFN2O B2626899 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one CAS No. 941882-80-0

6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2626899
CAS No.: 941882-80-0
M. Wt: 314.74
InChI Key: JMWVCPNETAPFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry . The core pyridazin-3(2H)-one structure is a six-membered ring featuring two adjacent nitrogen atoms, and it is known to predominantly exist in the keto form, which contributes to its stability and diverse biological interactions . This particular derivative is functionalized with a 4-chlorophenyl group at the 6-position and a 3-fluorobenzyl group at the 2-position, modifications that are strategically designed to enhance its bioactivity and selectivity for research purposes. Pyridazinone derivatives are the subject of extensive investigation in pharmacological research, particularly for tackling cardiovascular diseases (CVDs) and cancer, the two leading causes of mortality worldwide . Researchers are highly interested in this scaffold due to the emerging link between these conditions, a field known as reverse cardio-oncology, driving the search for compounds with dual potential . In the context of cardiovascular research, analogs of this compound have demonstrated significant potential as vasodilators, which are agents that relax blood vessels. They may act through multiple pathways, including functioning as phosphodiesterase (PDE) inhibitors or targeting the renin-angiotensin-aldosterone system . In oncology research, pyridazinone-based compounds have shown promising antiproliferative effects by acting as targeted therapy agents. They have been reported to inhibit key enzymes involved in cancer cell survival and proliferation, such as various tyrosine kinases, as well as targets like poly (ADP-ribose) polymerase (PARP) and tubulin polymerization . The structural motif of this compound suggests it is a valuable chemical tool for probing these and other biological mechanisms. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVCPNETAPFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its role in cancer treatment and other therapeutic areas.

  • Molecular Formula : C17H12ClFN2O
  • Molecular Weight : 314.74 g/mol
  • Structure : The compound features a pyridazine ring substituted with a chlorophenyl group and a fluorobenzyl group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine core and subsequent substitutions. The detailed synthetic route can be found in various studies, highlighting the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a related compound was tested against human non-small cell lung cancer (A549) cells, showing promising results with an IC50 value lower than that of standard treatments like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDInduction of apoptosis via caspase activation
5-FluorouracilA5494.98Inhibition of DNA synthesis

The mechanism by which this compound induces apoptosis appears to involve mitochondrial pathways and activation of caspase-3, similar to other pyridazine derivatives. This suggests that it may act by disrupting mitochondrial function and promoting apoptotic signaling in cancer cells .

Antifungal and Antibacterial Activity

In addition to anticancer properties, some pyridazine derivatives have shown antifungal activity. For example, a study indicated that certain substituted pyridazines displayed effective antifungal properties against various strains, suggesting a broader therapeutic potential .

Table 2: Antifungal Activity of Pyridazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Notes
This compoundCandida albicansTBDEffective against resistant strains

Case Studies

  • Case Study on Lung Cancer Treatment :
    A recent study focused on the effects of related pyridazine compounds on A549 cells, demonstrating significant apoptosis induction through mitochondrial pathways. The findings support the potential development of these compounds as novel anticancer agents .
  • Antifungal Efficacy :
    Another study evaluated the antifungal activity of various pyridazine derivatives, revealing that some compounds exhibited MIC values comparable to established antifungals, indicating their potential for clinical application .

Scientific Research Applications

Recent studies have indicated that derivatives of pyridazine, including 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one, exhibit various biological activities:

  • Anticancer Properties :
    • A series of pyridazine derivatives have been synthesized and evaluated for their anticancer activity. Compounds similar to this compound showed significant inhibition of cancer cell proliferation, particularly against breast and lung cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways related to cancer progression .
  • Antimicrobial Activity :
    • Research has demonstrated the antimicrobial potential of pyridazine derivatives. Compounds with similar structural features have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be a candidate for developing new antibacterial agents .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on modifying the pyridazine core to enhance biological activity. For instance, variations in the substituents on the phenyl rings can significantly affect the compound's pharmacological properties.

Case Studies

  • Case Study: Anticancer Evaluation :
    • In a study published by the American Chemical Society, a series of pyridazine derivatives were tested for their ability to inhibit JNK1 (c-Jun N-terminal kinase), which is implicated in various cancers. Compounds structurally related to this compound demonstrated promising results, with some achieving IC50 values in the low micromolar range .
  • Case Study: Antimicrobial Testing :
    • Another study focused on the antimicrobial effects of pyridazine derivatives against clinical isolates of MRSA and other pathogens. The results indicated that certain modifications on the pyridazine scaffold led to enhanced antibacterial activity, supporting further exploration of compounds like this compound as potential therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name R1 (Position 6) R2 (Position 2) Key Physicochemical Properties
Target Compound 4-Chlorophenyl 3-Fluorobenzyl Moderate lipophilicity due to Cl/F; potential for balanced solubility
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl Phenyl Lower lipophilicity (methyl group); IR C=O stretch at 1713 cm⁻¹
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one 3,4-Dichlorophenyl H Higher lipophilicity; reduced solubility compared to monochloro analogues
6-Phenyl-pyridazin-3(2H)-one Phenyl H Higher solubility in ethanol and DMSO
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 4-Fluoro-2-methoxyphenyl 4-Methoxybenzyl Enhanced solubility due to methoxy groups

Key Findings :

  • Methoxy groups improve solubility, as seen in 6-(4-fluoro-2-methoxyphenyl) derivatives .
  • The target compound’s 3-fluorobenzyl group may offer a balance between bioavailability and metabolic stability.

Key Findings :

  • Yields vary significantly (29–82%) depending on substituents and reaction conditions .
  • Dihydropyridazinones (e.g., 4,5-dihydro derivatives) often require milder conditions compared to fully aromatic analogues .

Key Findings :

  • Acetamide side chains enhance analgesic and anti-inflammatory effects .
  • Thiazepine-fused derivatives show broad-spectrum antimicrobial activity .
  • The target compound’s 3-fluorobenzyl group may confer unique receptor-binding properties, warranting further study.

Structural and Crystallographic Insights

  • 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one: Monoclinic crystal system (Z=8) with a trifluoromethyl group influencing molecular packing .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with 3-fluorobenzyl aldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The reaction is stirred overnight at room temperature, followed by acidification with HCl and recrystallization in 90% ethanol to isolate the product . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time. For example, replacing ethanol with greener solvents (e.g., ethyl acetate/water biphasic systems) could enhance sustainability without compromising efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly distinguishing between the 4-chlorophenyl and 3-fluorobenzyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the pyridazinone carbonyl (C=O stretch at ~1650–1700 cm⁻¹). X-ray crystallography, as demonstrated for analogous pyridazinones, provides unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives, such as kinase inhibition vs. carotenoid biosynthesis inhibition?

  • Methodological Answer : Discrepancies may arise from assay specificity or off-target effects. To address this:

  • Perform target validation using siRNA knockdown or CRISPR-Cas9 gene editing to confirm the primary biological target.
  • Use selectivity panels (e.g., kinase profiling assays) to rule out cross-reactivity, as seen in studies on p38 MAP kinase inhibitors .
  • Validate functional outcomes in cellular models; e.g., measure chlorophyll degradation if carotenoid inhibition is suspected .

Q. What advanced computational strategies can predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions between the pyridazinone core and kinase active sites.
  • Molecular Dynamics (MD) simulations assess binding stability over time, focusing on halogen (Cl, F) interactions with hydrophobic pockets.
  • Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorine position) with activity trends .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer :

  • Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) or use solvent-free mechanochemical grinding.
  • Employ catalytic methods (e.g., organocatalysts) to reduce waste, as demonstrated in triazine-based pyridazinone syntheses .
  • Monitor reaction progress via in-line analytics (e.g., FT-IR probes) to minimize energy use .

Handling and Safety

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Store in airtight containers away from ignition sources (per GHS guidelines) .
  • Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Structural and Mechanistic Insights

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer :

  • Generate Hirshfeld surfaces (CrystalExplorer) to visualize close contacts (e.g., C–H···O, π–π stacking).
  • Quantify interaction contributions (e.g., H-bonding vs. van der Waals) to predict solubility and stability .

Q. What strategies validate the mechanism of action in kinase inhibition assays?

  • Methodological Answer :

  • Use ATP-competitive assays (e.g., ELISA-based kinase activity tests) with varying ATP concentrations.
  • Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition constants (Ki) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.